Ethyl pentafluoropropionate
Overview
Description
Ethyl pentafluoropropionate is a chemical compound that has been explored for its utility as a source of pentafluoroethyl groups in various synthetic applications. It serves as an economical and useful pentafluoroethyl source, particularly in the synthesis of pentafluoroethyl copper (CuC2F5), which can be used for pentafluoroethylation of arylboronic acids and aryl bromides .
Synthesis Analysis
The synthesis of pentafluoroethyl copper from ethyl pentafluoropropionate involves the use of a cuprate reagent. This method is advantageous due to the low cost and operational simplicity of the reagents, as well as the virtually quantitative yield of the CuC2F5 reagent. The synthesized CuC2F5 has been successfully applied to pentafluoroethylate aromatic compounds in good-to-excellent yields, demonstrating the practicality of ethyl pentafluoropropionate as a precursor in large-scale operations .
Molecular Structure Analysis
While the molecular structure of ethyl pentafluoropropionate itself is not directly discussed in the provided papers, related compounds such as pentafluorophenyl (PFP) acrylate and S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate have been characterized using techniques like NMR, MS, IR, and X-ray diffraction, which could be applied to ethyl pentafluoropropionate for detailed structural analysis .
Chemical Reactions Analysis
Ethyl pentafluoropropionate is a versatile reagent in the formation of various fluorinated compounds. For instance, it is used in the synthesis of CuC2F5 for further chemical transformations . Additionally, related fluorinated compounds have been synthesized from precursors like ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which can form a diverse set of trifluoromethyl heterocycles . The reactivity of similar compounds, such as ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, has been studied, showing that it can react with thioacetic acid and thiols under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl pentafluoropropionate are not explicitly detailed in the provided papers. However, the properties of related fluorinated compounds suggest that ethyl pentafluoropropionate would exhibit characteristics typical of fluorinated esters, such as stability and reactivity towards certain reagents. For example, PFP acrylate is described as a stable and compact bifunctional scaffold that undergoes rapid radical addition reactions . Similarly, ethyl pentafluoropropionate is likely to have unique reactivity patterns that make it suitable for use in synthetic chemistry, particularly in the introduction of fluorinated groups into organic molecules.
Scientific Research Applications
Direct Synthesis of Pentafluoroethyl Copper (CuC2F5)
- Application Summary : Ethyl pentafluoropropionate is used as a pentafluoroethyl source in the direct synthesis of pentafluoroethyl copper (CuC2F5) .
- Results or Outcomes : The outcome of this application is the successful synthesis of pentafluoroethyl copper (CuC2F5). No quantitative data or statistical analyses are provided in the available resources .
Synthesis of C-6 Substituted Fluoroalkenyl 2,4-Dimethoxypyrimidine Derivative
- Application Summary : Ethyl pentafluoropropionate is used in the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative .
- Results or Outcomes : The outcome of this application is the successful synthesis of a C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative. No quantitative data or statistical analyses are provided in the available resources .
Synthesis of Europium Pentafluorinated β-Diketonate Complexes
- Application Summary : Ethyl pentafluoropropionate is used in the synthesis of europium pentafluorinated β-diketonate complexes . These complexes have attracted attention in materials chemistry, biology, and physics due to their advantageous spectroscopic characteristics such as extremely sharp emission spectrum, millisecond lifetime, large Stokes shifts and high quantum efficiency .
- Methods of Application : The pentafluorinated β-diketones were synthesized from 4-methoxyacetophenone or 4-Dimethylaminoacetophenone by Claisen condensation with ethyl pentafluoropropionate in the presence of sodium ethoxide in tetrahydrofuran .
- Results or Outcomes : The synthesized europium (III) complexes were characterized by FTIR, 1 H NMR, UV–Vis, luminescence spectroscopy, elemental analysis and thermogravimetric analysis . The photoluminescence spectra of these complexes showed the typical europium (III) red emissions in solid state and chloroform solution, assigned to 5 D 0 → 7 F j ( j =\u20090–4) transitions .
Synthesis of Fluoroethylene Carbonate
- Application Summary : Ethyl pentafluoropropionate is used in the synthesis of fluoroethylene carbonate . Fluoroethylene carbonate is a widely used electrolyte additive for lithium-ion batteries due to its ability to form a stable solid electrolyte interface on the electrode surface, which can improve the cycling performance and lifespan of the batteries .
- Results or Outcomes : The outcome of this application is the successful synthesis of fluoroethylene carbonate. No quantitative data or statistical analyses are provided in the available resources .
Safety And Hazards
Ethyl pentafluoropropionate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
ethyl 2,2,3,3,3-pentafluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFMRQAMAZKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059980 | |
Record name | Ethyl perfluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pentafluoropropionate | |
CAS RN |
426-65-3 | |
Record name | Ethyl 2,2,3,3,3-pentafluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl perfluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pentafluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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